Methyl 2-(2-nitrophenylthio)benzoate
Description
Methyl 2-(2-nitrophenylthio)benzoate is a benzoate ester derivative featuring a 2-nitrophenylthio group at the 2-position of the benzene ring.
Properties
Molecular Formula |
C14H11NO4S |
|---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
methyl 2-(2-nitrophenyl)sulfanylbenzoate |
InChI |
InChI=1S/C14H11NO4S/c1-19-14(16)10-6-2-4-8-12(10)20-13-9-5-3-7-11(13)15(17)18/h2-9H,1H3 |
InChI Key |
HYLBOHAKLGJNHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-nitrophenylthio)benzoate typically involves the esterification of o-(o-nitrophenylthio)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-nitrophenylthio)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The nitrophenylthio group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Methyl 2-(2-nitrophenylthio)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-nitrophenylthio)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural Comparison of Methyl 2-(2-Nitrophenylthio)benzoate and Analogous Compounds
Key Observations :
- The 2-nitrophenylthio group in the target compound introduces steric hindrance and electronic effects distinct from simpler nitro-substituted analogs like Methyl 2-Nitrobenzoate .
- Sulfonylurea esters (e.g., bensulfuron methyl ester) prioritize sulfonyl bridges for pesticidal activity, whereas the thioether in the target compound may favor redox reactivity .
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
Notes:
Reactivity and Stability
- Nitro Group Stability : The ortho-nitro group in the target compound may exhibit lower thermal stability compared to para-nitro analogs due to steric strain, as seen in methyl nitrobenzoate derivatives .
- Hydrolytic Sensitivity : The ester group is prone to hydrolysis under basic conditions, similar to other benzoates (), but the electron-withdrawing nitro group may slow this process compared to alkyl benzoates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
